1-(bromomethyl)-3-ethyl-5-fluorobenzene
Description
1-(Bromomethyl)-3-ethyl-5-fluorobenzene is a substituted benzene derivative featuring a bromomethyl (-CH2Br), ethyl (-C2H5), and fluorine (-F) group at the 1-, 3-, and 5-positions, respectively. Its molecular formula is C9H10BrF, with a calculated molecular weight of 217.08 g/mol. Its reactivity is influenced by the electron-withdrawing fluorine and bromine substituents, which may enhance electrophilic substitution or nucleophilic displacement reactions at the bromomethyl site .
Properties
CAS No. |
2385404-19-1 |
|---|---|
Molecular Formula |
C9H10BrF |
Molecular Weight |
217.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(bromomethyl)-3-ethyl-5-fluorobenzene typically involves the bromination of a suitable precursor. One common method is the bromination of 3-ethyl-5-fluorotoluene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure better control over reaction parameters and higher yields. The use of automated systems allows for precise control of temperature, pressure, and reagent addition, leading to a more efficient and scalable production process .
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-3-ethyl-5-fluorobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens in the presence of Lewis acids (e.g., aluminum chloride) are employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiols, or ethers.
Electrophilic Aromatic Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Oxidation and Reduction: Formation of carboxylic acids or alkanes.
Scientific Research Applications
1-(Bromomethyl)-3-ethyl-5-fluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of potential drug candidates due to its ability to undergo various chemical modifications.
Materials Science: The compound is used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(bromomethyl)-3-ethyl-5-fluorobenzene in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates facilitate the substitution or addition reactions on the benzene ring or the bromomethyl group. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares 1-(bromomethyl)-3-ethyl-5-fluorobenzene with analogous brominated aromatic compounds, emphasizing substituent effects:
Key Observations:
The pentafluorophenyl group in the compound from significantly elevates electronegativity, which may enhance stability against oxidation but reduce solubility in non-polar solvents.
Positional Isomerism :
- 4-(Bromomethyl)-2-ethyl-1-fluorobenzene () shares similar substituents (bromomethyl, ethyl, fluorine) but differs in their positions on the benzene ring. This positional variance could lead to distinct steric and electronic effects in reactions.
Halogenation Patterns :
Discrepancies and Limitations in Data
- The molecular formula C9H10Br2 listed for 4-(bromomethyl)-2-ethyl-1-fluorobenzene () conflicts with its name, which implies only one bromine atom. This inconsistency may stem from a typographical error or misassignment in the source material.
- The absence of CAS numbers or application data for the target compound limits deeper functional comparisons.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
